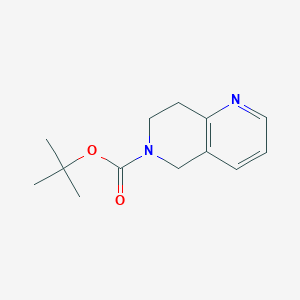

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYGREZOOLKXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467286 | |

| Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259809-44-4 | |

| Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged scaffold found in numerous biologically active agents. This document details the compound's structural features, physicochemical properties, and spectroscopic signature. Furthermore, it presents a thorough examination of its synthesis, chemical reactivity—with a focus on the utility of the tert-butoxycarbonyl (Boc) protecting group—and its critical role as a versatile intermediate in the development of complex pharmaceutical compounds. The insights provided are grounded in established synthetic protocols and mechanistic principles to support researchers in leveraging this valuable molecule for drug discovery and development.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 1,6-naphthyridine ring system and its reduced derivatives are core structural motifs in a wide array of pharmacologically active molecules.[1][2] Their rigid, bicyclic structure serves as a conformationally restricted scaffold that can accurately position functional groups for optimal interaction with biological targets, such as enzymes and receptors. The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, offers a valuable three-dimensional geometry that is increasingly sought after in drug design.

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 259809-44-4) is the N-Boc protected form of this scaffold.[3] The introduction of the Boc group serves a dual purpose: it deactivates the secondary amine at the 6-position, preventing unwanted side reactions, and it enhances solubility in organic solvents, facilitating purification and handling.[4] More importantly, its acid-labile nature allows for its clean removal at a later synthetic stage, unmasking the amine for further elaboration. This makes the title compound a cornerstone intermediate for building complex molecular architectures, most notably demonstrated in the synthesis of potent Retinoid-related Orphan Receptor γt (RORγt) inverse agonists like TAK-828F.[5][6][7] This guide will explore the essential chemical properties that make this compound an indispensable tool for the modern synthetic chemist.

Physicochemical Properties and Structural Analysis

The structure consists of a fused pyridine and a tetrahydropyridine ring, with the nitrogen atom of the latter protected by a tert-butoxycarbonyl group. This combination dictates its physical properties and chemical reactivity.

| Property | Value | Source |

| CAS Number | 259809-44-4 | [3][8][9] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][9] |

| Molecular Weight | 234.29 g/mol | [9] |

| Appearance | Typically a solid | [3] |

| Purity | ≥97-99% (Commercially available) | [3][10] |

| Storage | Store in a cool, dry place | [3][11] |

The Boc group is sterically bulky and introduces rotational isomers (rotamers) due to restricted rotation around the carbamate C-N bond. This phenomenon can lead to peak broadening or the appearance of duplicate signals in NMR spectra at room temperature, a key diagnostic feature for chemists working with this and similar N-Boc protected compounds.[5][6]

Spectroscopic Characterization

While specific spectra for the parent compound are not detailed in the provided literature, data from closely related substituted analogs allow for an accurate prediction of its key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | ~8.0-8.5 ppm: Aromatic proton on the pyridine ring, adjacent to the nitrogen. ~6.7-7.2 ppm: Aromatic protons on the pyridine ring. ~4.5 ppm: Methylene protons (CH₂) adjacent to the Boc-protected nitrogen (position 5), often appearing as a broad singlet due to rotamers. ~3.6-3.8 ppm: Methylene protons (CH₂) at position 8. ~2.8-3.0 ppm: Methylene protons (CH₂) at position 7. ~1.5 ppm: A sharp singlet for the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the Boc group. ~150-160 ppm: Aromatic carbons of the pyridine ring. ~110-140 ppm: Aromatic carbons of the pyridine ring. ~80 ppm: Quaternary carbon of the tert-butyl group. ~40-45 ppm: Aliphatic carbons of the tetrahydropyridine ring (C5, C8). ~28 ppm: Methyl carbons of the tert-butyl group. ~25-30 ppm: Aliphatic carbon of the tetrahydropyridine ring (C7). |

| IR (Infrared) | ~2975 cm⁻¹: C-H stretching (aliphatic). ~1690 cm⁻¹: Strong C=O stretching of the carbamate (Boc group). ~1590 cm⁻¹: C=N and C=C stretching of the pyridine ring. ~1160 cm⁻¹: C-O stretching. |

| MS (Mass Spec) | [M+H]⁺: Expected at m/z 235.14. [M-Boc+H]⁺: Fragment at m/z 135.09 (loss of the Boc group). [M-tBu+H]⁺: Fragment at m/z 179.08 (loss of the tert-butyl group). |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The observation of rotamers in solvents like CDCl₃ can complicate spectra, which are often simplified by analysis in DMSO-d₆ or at elevated temperatures.[5][6]

Synthesis and Purification

The synthesis of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves a two-stage process: formation of the core heterocyclic scaffold followed by protection of the secondary amine.

Stage 1: Formation of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

Several strategies exist for constructing the core, with the Pictet-Spengler reaction being a classical and effective method.[5][6] Alternative modern approaches include cobalt-catalyzed [2+2+2] cyclizations, which offer efficient access to the scaffold from acyclic precursors.[12]

Caption: General synthetic workflow for the title compound.

Stage 2: N-Boc Protection Protocol

This step is crucial for rendering the molecule suitable for subsequent synthetic manipulations. The choice of base and solvent is key to achieving high yields and purity.

Expert Insight: The use of di-tert-butyl dicarbonate (Boc₂O) is standard for Boc protection. A mild base like triethylamine (TEA) or a stronger base like sodium hydroxide in a biphasic system can be employed. The reaction is typically robust and proceeds to completion at room temperature.[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine (1.5 eq), to the solution and stir.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can often be used without further purification. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Chemical Reactivity and Synthetic Utility

The reactivity of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is dominated by two key features: the acid-labile Boc protecting group and the aromatic pyridine ring.

The Role and Cleavage of the Boc Group

The Boc group is a quintessential protecting group for amines due to its stability under a wide range of conditions (e.g., basic, hydrogenolytic, nucleophilic) and its facile removal under acidic conditions.[4]

Deprotection Mechanism: The cleavage proceeds via protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and the unstable carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection Protocol:

-

Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a solvent such as dichloromethane (DCM).

-

Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M), at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup: Concentrate the mixture in vacuo. The resulting product is the salt of the amine (e.g., trifluoroacetate or hydrochloride salt). It can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Reactivity of the Aromatic Core

With the secondary amine protected, the pyridine ring becomes the primary site for further functionalization. This allows for the synthesis of a diverse library of derivatives. The title compound is a key intermediate that enables selective modification of the aromatic portion of the molecule.

Caption: Role as a key intermediate for diverse functionalization.

Examples of functionalization include:

-

Halogenation: Introduction of bromine or chlorine provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10][13][14][15]

-

Nitration: Nitration followed by reduction allows for the installation of an amino group, a common pharmacophore element.[11][16]

-

Hydroxylation: Direct or indirect introduction of a hydroxyl group can modulate solubility and provide a point for further derivatization.[17][18]

Conclusion

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is more than a simple heterocyclic compound; it is a master key that unlocks access to a vast chemical space of potential drug candidates. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthesis make it a reliable starting material. The strategic use of the Boc protecting group enables chemists to perform selective modifications on the aromatic ring before revealing the secondary amine for the final construction of complex, high-value molecules. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance and utility of this versatile building block are set to increase even further.

References

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). The Journal of Organic Chemistry, 85(16), 10797-10805. [Link]

-

Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (2009). Organic Letters, 11(21), 4890-4893. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). National Institutes of Health. [Link]

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. (2020). PubMed. [Link]

-

Supporting Information. (2019). The Royal Society of Chemistry. [Link]

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2019). ResearchGate. [Link]

-

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. PubChem. [Link]

-

tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate. PubChem. [Link]

-

Supporting Information. Indian Academy of Sciences. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

New tetrahydrobenzo[b][5][17]naphthyridine derivatives: synthesis and biological activity. (2020). ResearchGate. [Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2018). National Institutes of Health. [Link]

-

Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][5]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][5][17]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (2024). National Institutes of Health. [Link]

-

An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. (2000). ResearchGate. [Link]

-

Request A Quote. ChemUniverse. [Link]

-

Investigation of naphthyridines. 16. Synthesis of derivatives of 2,5-dioxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids from anilides (hydrazides) of 6-oxo-2-styrylnicotinic acids. (1993). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE, CasNo.259809-44-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 259809-44-4|tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate|BLD Pharm [bldpharm.com]

- 9. TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE price,buy TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE - chemicalbook [m.chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 355819-02-2 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tert-Butyl 3-broMo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 1184950-48-8 [m.chemicalbook.com]

- 14. 1184950-48-8|tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate|BLD Pharm [bldpharm.com]

- 15. 625099-34-5|tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate|BLD Pharm [bldpharm.com]

- 16. echemi.com [echemi.com]

- 17. 错误页 [amp.chemicalbook.com]

- 18. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine nucleus is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, combined with the specific arrangement of its nitrogen atoms, allows for precise three-dimensional orientation of substituents, making it an ideal framework for engaging with biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral (including anti-HIV), and kinase inhibitory effects. The strategic introduction of substituents onto this framework is key to modulating potency, selectivity, and pharmacokinetic properties.

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 259809-44-4) is a pivotal building block in this field. The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine at the 6-position provides a stable, yet readily cleavable, handle for synthetic elaboration. This allows for the initial construction and purification of the core structure, followed by deprotection under mild acidic conditions to reveal a nucleophilic nitrogen, ready for further functionalization. This guide provides a comprehensive overview of its synthesis, characterization, and strategic application in the development of complex, biologically active molecules.

Chemical and Physical Properties

The fundamental properties of this key intermediate are summarized below.

| Property | Value |

| CAS Number | 259809-44-4[1] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1] |

| Molecular Weight | 234.29 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Purity | ≥97% (commercial grades) |

| Storage | Store in a cool, dry place under an inert atmosphere |

Synthesis and Purification: A Plausible and Adaptable Protocol

While numerous methods exist for the synthesis of the broader 1,6-naphthyridine family, a specific, scalable protocol for tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can be adapted from established methodologies for related scaffolds, such as those developed for potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonists.[2][3][4] The following multi-step synthesis illustrates a robust and logical pathway.

Diagram of the Synthetic Workflow

Caption: A logical three-step workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of the 2-Vinylpyridine Intermediate

The synthesis begins with a Heck-type vinylation of a suitable 2-chloropyridine precursor.[4] This palladium-catalyzed cross-coupling reaction is atom-economical and avoids the need for cryogenic conditions.

-

Reaction Setup: To a solution of the 2-chloro-3-acylpyridine starting material in an appropriate solvent (e.g., NMP), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., dppf, 4 mol%).

-

Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃).

-

Reaction Conditions: Pressurize the reaction vessel with ethylene gas and heat to approximately 100°C.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, filtered, and the product is isolated by extraction and purified, typically yielding the 2-vinyl-3-acylpyridine intermediate.

Causality: The choice of a palladium catalyst and a phosphine ligand is critical for efficient catalytic turnover in the Heck reaction. The base is required to neutralize the HCl generated during the catalytic cycle.

Step 2: Ammonia-Mediated Cyclization to the Tetrahydronaphthyridine Core

An innovative and key step is the direct formation of the dihydronaphthyridine ring system using ammonia.[4] This avoids harsher reagents and simplifies the procedure.

-

Reaction Setup: Dissolve the 2-vinyl-3-acylpyridine intermediate from Step 1 in a suitable solvent, such as methanol.

-

Reagent Addition: Introduce a source of ammonia (e.g., a solution of ammonia in methanol or by bubbling ammonia gas).

-

Reaction Conditions: The reaction is typically stirred at room temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

Work-up and Isolation: The solvent is removed under reduced pressure, and the resulting crude 5,6,7,8-tetrahydro-1,6-naphthyridine is carried forward to the next step, often without extensive purification.

Causality: Ammonia acts as the nitrogen source for the second ring, participating in a cyclization cascade to form the stable tetrahydropyridine portion of the naphthyridine core.

Step 3: Boc Protection of the Secondary Amine

The final step involves the protection of the secondary amine at the 6-position to enhance stability and facilitate purification.

-

Reaction Setup: Dissolve the crude 5,6,7,8-tetrahydro-1,6-naphthyridine from Step 2 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add a base (e.g., triethylamine or diisopropylethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Conditions: Stir the reaction mixture at room temperature for several hours.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, is then purified by column chromatography on silica gel.

Causality: The Boc group is a robust protecting group that is stable to a wide range of reaction conditions but can be easily removed with acid (e.g., TFA or HCl in dioxane), making it ideal for multi-step syntheses.

Spectroscopic Analysis: Structure Confirmation

The structural integrity of the final compound is confirmed through a combination of spectroscopic methods. The expected data, based on the known structure and analysis of similar compounds, are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

Aliphatic Protons: The protons of the tetrahydropyridine ring will appear as multiplets in the upfield region. Specifically, the CH₂ group adjacent to the Boc-protected nitrogen (C7) and the CH₂ group at C8 will have distinct chemical shifts. The benzylic CH₂ at C5 is also expected to be clearly visible.

-

Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will be observed at approximately δ 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (Boc) | ~155 |

| Aromatic CH & C | 120 - 160 |

| Quaternary C (Boc) | ~80 |

| Aliphatic CH₂ | 25 - 50 |

| Methyl (Boc) | ~28 |

Note: These are approximate values and can vary depending on the solvent and instrument.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, the expected molecular ion peak [M+H]⁺ would be observed at m/z 235.15.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The utility of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates. The Boc-protected nitrogen at position 6 serves as a latent nucleophile, which, after deprotection, can be elaborated through various synthetic transformations.

Diagram of Synthetic Elaboration

Caption: Synthetic pathways from the title compound to diverse bioactive molecules.

A primary application involves the deprotection of the Boc group to reveal the free secondary amine. This intermediate can then undergo a variety of C-N bond-forming reactions:

-

Amide Bond Formation: Coupling with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, EDCI) to introduce a wide range of substituents. This is a common strategy in the development of kinase inhibitors.

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond and introduce alkyl groups.

-

N-Arylation or N-Alkylation: Reaction with aryl halides (under palladium catalysis, i.e., Buchwald-Hartwig amination) or alkyl halides to further functionalize the nitrogen atom.

These transformations allow for the systematic exploration of the chemical space around the 1,6-naphthyridine core, enabling the fine-tuning of a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Safety and Handling

As with all laboratory chemicals, tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a high-value synthetic intermediate that provides a reliable entry point into the diverse and pharmacologically significant class of 1,6-naphthyridine derivatives. Its well-defined structure, coupled with the strategic placement of the Boc-protecting group, allows for controlled and versatile synthetic manipulations. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

Tsuruoka, R., Yoshikawa, N., Konishi, T., & Yamano, M. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(17), 11336–11347. Available at: [Link]

-

Tsuruoka, R., Yoshikawa, N., Konishi, T., & Yamano, M. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed Central, National Institutes of Health. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000904). Retrieved from [Link]

-

Hassan, A. H. E., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

O'Toole, G. A. (2011). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Visualized Experiments, (50), 2499. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed, National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

PubChem. (n.d.). tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. Retrieved from [Link]

-

Tsuruoka, R., et al. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6- naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt. DOI. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of serpatatinib - CN113321668A.

-

Kumar, A., et al. (2021). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][2][5]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][2][6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Omega, 6(5), 3845-3855. Available at: [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Retrieved from [Link]

-

Bibel, M. (2024, July 2). Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. Bibel Lab. Retrieved from [Link]

Sources

- 1. aoen.lookchem.com [aoen.lookchem.com]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate molecular weight

An In-Depth Technical Guide to tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will explore its fundamental physicochemical properties, strategic applications in the synthesis of pharmacologically active agents, and the technical considerations for its handling, purification, and characterization. This document serves as a key resource for professionals engaged in the design and development of novel therapeutics, leveraging the unique structural and chemical attributes of the dihydro-naphthyridine scaffold.

Introduction: The Strategic Importance of the Naphthyridine Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among these, the naphthyridine scaffold is a privileged structure, recognized for its presence in numerous biologically active molecules.[1] Derivatives of naphthyridines have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and antiviral properties.[1]

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No: 259809-44-4) has emerged as a crucial intermediate in this field.[2] Its defining feature is the dihydro-1,6-naphthyridine core, where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. This Boc group provides stability during synthetic manipulations and can be readily removed under mild acidic conditions, offering a versatile handle for subsequent functionalization.[3][4] This guide will elucidate the properties and applications that make this compound a valuable tool in the synthesis of complex molecular architectures for drug discovery.

Physicochemical and Structural Properties

The foundational characteristics of a synthetic building block are critical for its effective use in experimental design. The key properties of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate are summarized below.

Chemical Structure

The molecule consists of a bicyclic dihydro-naphthyridine core with a Boc protecting group on the saturated ring's nitrogen.

Caption: Chemical structure of the title compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [2][5] |

| Molecular Weight | 234.29 g/mol | [2][5] |

| CAS Number | 259809-44-4 | [2][5] |

| Appearance | Typically a solid | [6] |

| Purity | ≥99% (Typical) | [2] |

| Boiling Point | ~344 °C (Predicted) | [2] |

| Density | ~1.127 g/cm³ (Predicted) | [2] |

| Storage Conditions | Store in a cool, dry, well-ventilated place | [2] |

Synthesis, Purification, and Chemical Reactivity

As a synthetic intermediate, understanding the synthesis and reactivity of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is paramount for its effective application.

General Synthetic Approach

The synthesis of the dihydro-naphthyridine core often involves multi-step sequences. While specific proprietary methods may vary, a general approach can be conceptualized as the construction of the bicyclic system followed by the introduction of the Boc protecting group. One reported method for a related structure involves a manganese-catalyzed dehydrogenative Friedlander annulation.[1] This highlights the use of transition metal catalysis in forming the core heterocyclic system.

Caption: Generalized workflow for synthesis and purification.

Purification Protocols

Achieving high purity is essential for subsequent synthetic steps and for use in regulated drug development pipelines. The following methods are commonly employed:

Protocol 1: Flash Column Chromatography (FCC)

-

Objective: To isolate the target compound from reaction byproducts and unreacted starting materials.

-

Stationary Phase: Silica gel (standard grade, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes or acetone in toluene is often effective. The precise gradient is determined by thin-layer chromatography (TLC) analysis.

-

Procedure:

-

The crude reaction mixture is concentrated and may be dry-loaded onto silica.

-

The column is equilibrated with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

-

The sample is loaded, and the gradient is run, gradually increasing the polarity.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Pure fractions are combined and concentrated under reduced pressure to yield the final product.

-

-

Expected Outcome: Purity of >95% is typically achievable with this method.[3]

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: To achieve very high purity, especially for scale-up operations.

-

Stationary Phase: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often modified with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[3]

-

Procedure:

-

The crude or semi-purified material is dissolved in a suitable solvent.

-

The sample is injected onto the preparative HPLC system.

-

A pre-developed gradient method is run to separate the components.

-

Fractions corresponding to the main product peak are collected.

-

The collected fractions are lyophilized or concentrated to remove the mobile phase, yielding the highly pure product.

-

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its function in this molecule is twofold:

-

Deactivation: It reduces the nucleophilicity of the nitrogen atom it protects, preventing unwanted side reactions during functionalization of other parts of the molecule.

-

Facilitated Deprotection: It can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, which typically do not affect other acid-sensitive functional groups.[3][4]

This "on/off" capability is what makes tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate a versatile intermediate. Once the Boc group is removed, the newly exposed secondary amine becomes a reactive site for a variety of chemical transformations.

Sources

- 1. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE, CasNo.259809-44-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 355819-02-2 | Benchchem [benchchem.com]

- 4. tert-Butyl 5-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate [benchchem.com]

- 5. TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE price,buy TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE - chemicalbook [m.chemicalbook.com]

- 6. tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 355819-02-2 [sigmaaldrich.com]

An In-Depth Technical Guide to tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: A Key Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, including a detailed list of synonyms and registry numbers, and explore the scientific rationale behind its growing importance as a privileged scaffold in contemporary pharmaceutical research. This guide will further present a detailed, field-proven synthetic protocol for the construction of the core 5,6,7,8-tetrahydro-1,6-naphthyridine framework and its subsequent protection. The content is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations, ensuring a robust and reproducible methodology.

Chemical Identity and Nomenclature

Accurate identification of chemical entities is paramount for scientific communication and procurement. tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is known by several names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for exhaustive literature searches and sourcing of materials.

Primary Name and Structure

-

Systematic Name: tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

-

Molecular Formula: C₁₃H₁₈N₂O₂

-

Molecular Weight: 234.29 g/mol

-

Chemical Structure: (Note: An illustrative image of the chemical structure would be placed here in a final document.)

Synonyms and Registry Information

The following table summarizes the common synonyms and key registry numbers associated with this compound, facilitating its unambiguous identification.[1]

| Identifier Type | Value |

| CAS Number | 259809-44-4 |

| Synonym 1 | tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |

| Synonym 2 | 6-Boc-5,6,7,8-tetrahydro-1,6-naphthyridine |

| Synonym 3 | 7,8-Dihydro-1,6-naphthyridine-6(5H)-carboxylic acid tert-butyl ester |

| Synonym 4 | 7,8-Dihydro-5H-[2][3]naphthyridine-6-carboxylic acid tert-butyl ester |

| PubChem CID | 139032530 |

Scientific Significance and Applications in Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its three-dimensional architecture which allows for the presentation of substituents in precise vectors, enabling potent and selective interactions with a variety of biological targets. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine at the 6-position provides a stable, yet readily cleavable handle for further synthetic elaboration, making the title compound a versatile intermediate.

The strategic importance of this scaffold is underscored by its presence in multiple classes of therapeutic agents currently under investigation:

-

HIV-1 Integrase Allosteric Inhibitors (ALLINIs): The tetrahydronaphthyridine core has been identified as a key pharmacophore in the development of novel allosteric inhibitors of HIV-1 integrase. These compounds bind to the lens epithelium-derived growth factor (LEDGF/p75) binding site on integrase, inducing aberrant multimerization of the enzyme and potently inhibiting viral replication. The modular nature of the scaffold allows for systematic exploration of structure-activity relationships (SAR) to optimize antiviral potency and pharmacokinetic properties.[4]

-

Kinase Inhibitors: The unique geometry of the tetrahydronaphthyridine ring system allows it to serve as an effective hinge-binding motif in a variety of protein kinase inhibitors. Kinases are a major class of drug targets in oncology and immunology, and the ability to selectively inhibit specific kinases is a critical challenge. The adaptability of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been exploited to develop inhibitors for a range of kinases, demonstrating its broad utility in this therapeutic area.

-

Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonists: RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in a number of autoimmune diseases. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully employed in the design of potent and selective inverse agonists of RORγt. An asymmetric synthesis of a complex tetrahydronaphthyridine-based RORγt inverse agonist has been reported, highlighting the industrial relevance of this chemical framework.[2][5][6]

Synthesis and Methodologies

The construction of the 5,6,7,8-tetrahydro-1,6-naphthyridine core can be achieved through various synthetic strategies, including the Pictet-Spengler reaction and transition metal-catalyzed cyclizations. Below, we present a detailed, two-stage experimental protocol adapted from a robust, scalable synthesis of a substituted analog, which is broadly applicable for obtaining the core structure, followed by a standard Boc-protection step.[2][5][6]

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Core

This protocol outlines a general approach for the construction of the tetrahydronaphthyridine ring system.

Workflow Diagram:

Caption: Synthetic workflow for the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

Experimental Protocol:

-

Dihydronaphthyridine Formation:

-

To a solution of a suitable 2-vinyl-3-acylpyridine derivative in a protic solvent such as ethanol, add an excess of an ammonia source (e.g., 5-10 equivalents of ammonium acetate).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude dihydronaphthyridine can be purified by silica gel chromatography.

-

-

Enantioselective Transfer Hydrogenation:

-

In an inert atmosphere, dissolve the dihydronaphthyridine intermediate in a suitable solvent such as isopropanol.

-

Add a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB) and a hydrogen source (e.g., formic acid/triethylamine mixture).

-

Heat the reaction mixture (typically to 40-60 °C) and monitor for the reduction of the imine bond.

-

Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5,6,7,8-tetrahydro-1,6-naphthyridine.

-

Boc-Protection of the Tetrahydronaphthyridine Core

This is a standard procedure for the protection of the secondary amine.

Workflow Diagram:

Caption: Workflow for the Boc-protection of the core scaffold.

Experimental Protocol:

-

Dissolve the crude 5,6,7,8-tetrahydro-1,6-naphthyridine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.5 eq.), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate as a pure solid or oil.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties and representative spectroscopic data for tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. This data is essential for quality control and characterization.

| Property | Expected Value / Characteristic Peaks |

| Appearance | Off-white to yellow solid or viscous oil |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 8.3-8.5 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 4.6-4.8 (s, 2H, CH₂), 3.6-3.8 (t, 2H, CH₂), 2.8-3.0 (t, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 155 (C=O), 150-155 (Ar-C), 135-140 (Ar-C), 120-125 (Ar-C), 80-82 (C(CH₃)₃), 40-45 (CH₂), 35-40 (CH₂), 28-29 (C(CH₃)₃), 20-25 (CH₂) |

| IR (KBr, cm⁻¹) | ≈ 2975 (C-H stretch, aliphatic), 1690 (C=O stretch, carbamate), 1590, 1470 (C=C stretch, aromatic), 1160 (C-O stretch) |

| Mass Spec (ESI+) | m/z = 235.1 [M+H]⁺, 257.1 [M+Na]⁺ |

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and instrument used. The data presented here is illustrative for this class of compounds.

Conclusion

tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a fundamentally important building block in modern medicinal chemistry. Its robust synthesis and the strategic value of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in targeting key proteins in diseases such as HIV, cancer, and autoimmune disorders, ensure its continued relevance in drug discovery programs. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.

References

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health. [Link]

-

LookChem. (n.d.). tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5h)-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. Retrieved from [Link]

-

Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]

Sources

- 1. TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE, CasNo.259809-44-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 355819-02-2 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 259809-44-4). As a pivotal heterocyclic building block in medicinal chemistry and drug development, unambiguous structural confirmation and purity assessment are critical.[1] This document outlines the theoretical principles, standard operating protocols, and detailed interpretation of the expected data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The guide is designed for researchers, chemists, and quality control professionals who require a practical, authoritative reference for characterizing this compound.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is composed of three key regions, each contributing distinct and predictable signals to the overall spectroscopic profile.

-

The Aromatic Pyridine Ring: This region contains three aromatic protons and five sp²-hybridized carbons, which are expected to produce signals in the downfield (high chemical shift) region of NMR spectra due to deshielding effects.

-

The Saturated Tetrahydropyridine Ring: This aliphatic portion contains three methylene groups (CH₂) whose protons and carbons will appear in the upfield region of NMR spectra. Their precise shifts and coupling patterns are dictated by their proximity to the nitrogen atoms and the aromatic ring.

-

The Tert-butoxycarbonyl (Boc) Protecting Group: This bulky ester group is a common feature in synthetic chemistry.[2] It provides highly characteristic signals: a sharp, strong singlet for its nine equivalent methyl protons in ¹H NMR, a distinct carbonyl carbon signal in ¹³C NMR, and a prominent carbonyl stretch in the IR spectrum.

Below is the chemical structure with standardized atom numbering for consistent reference throughout this guide.

Caption: Structure of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and quantity of magnetically active nuclei, primarily ¹H and ¹³C.

Standard Protocol for NMR Data Acquisition

A self-validating and reproducible protocol is essential for acquiring high-quality NMR data. The causality for each step is rooted in ensuring sample homogeneity, instrument stability, and accurate chemical shift referencing.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic molecules and its single, well-characterized residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universally accepted reference point for ¹H and ¹³C spectra.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer's magnet.

-

Locking and Shimming: The instrument locks onto the deuterium signal of the CDCl₃ to correct for any magnetic field drift. The magnetic field is then shimmed to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. Standard parameters on a 400 or 500 MHz spectrometer are typically sufficient.

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides a unique fingerprint based on the chemical environment of every hydrogen atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.40 | Doublet of doublets (dd) | 1H | H2 | Adjacent to N1, deshielded by aromatic ring currents and nitrogen's inductive effect. |

| ~ 7.35 | Doublet of doublets (dd) | 1H | H4 | Aromatic proton, coupled to H2 and H3. |

| ~ 7.05 | Doublet of doublets (dd) | 1H | H3 | Aromatic proton, coupled to H2 and H4. |

| ~ 4.60 | Singlet (s) | 2H | H5 | Methylene protons adjacent to the carbamate nitrogen and the aromatic ring. |

| ~ 3.80 | Triplet (t) | 2H | H7 | Methylene protons adjacent to the carbamate nitrogen, coupled to H8 protons. |

| ~ 2.95 | Triplet (t) | 2H | H8 | Methylene protons coupled to H7 protons. |

| ~ 1.50 | Singlet (s) | 9H | Boc (-C(CH₃)₃) | Nine equivalent protons of the tert-butyl group, highly shielded and showing no coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | Boc (C=O) | Carbamate carbonyl carbon, deshielded by two adjacent heteroatoms. |

| ~ 148.5 | C2 | Aromatic carbon adjacent to nitrogen. |

| ~ 146.0 | C8a | Aromatic bridgehead carbon. |

| ~ 136.0 | C4 | Aromatic CH carbon. |

| ~ 125.0 | C4a | Aromatic bridgehead carbon. |

| ~ 121.0 | C3 | Aromatic CH carbon. |

| ~ 80.0 | Boc (-C (CH₃)₃) | Quaternary carbon of the tert-butyl group. |

| ~ 44.0 | C5 | Aliphatic CH₂ adjacent to nitrogen and the aromatic system. |

| ~ 41.5 | C7 | Aliphatic CH₂ adjacent to the carbamate nitrogen. |

| ~ 28.5 | Boc (-C(CH₃ )₃) | Methyl carbons of the tert-butyl group. |

| ~ 25.5 | C8 | Aliphatic CH₂ carbon. |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Principles of Electrospray Ionization (ESI)

For moderately polar molecules like the topic compound, Electrospray Ionization (ESI) is the method of choice. A dilute solution of the analyte is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer. This "soft" ionization technique typically keeps the molecule intact, primarily forming the protonated molecular ion, [M+H]⁺.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

Methodology:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: ESI is performed in positive ion mode to favor the formation of [M+H]⁺.

-

Mass Analysis: The ions are analyzed using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Interpretation: The resulting spectrum is analyzed to find the peak corresponding to the exact mass of the protonated molecule.

Caption: Workflow for High-Resolution Mass Spectrometry (HRMS) via ESI.

Expected Mass Spectrum

The molecular formula is C₁₃H₁₈N₂O₂.[3][4]

-

Calculated Monoisotopic Mass: 234.1368 u

-

Expected Primary Ion [M+H]⁺: 235.1441 m/z

A key validation step is to compare the experimentally measured mass to the calculated mass. A mass accuracy of less than 5 ppm provides high confidence in the assigned elemental composition. A characteristic fragmentation pathway involves the loss of the tert-butyl group as isobutylene (56.0626 u), leading to a fragment ion at m/z 179.0815.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Standard Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Methodology:

-

Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond) is recorded. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final spectrum.

-

Sample Application: A small amount of the compound (liquid or solid) is placed directly onto the ATR crystal.

-

Data Collection: The sample is scanned to generate the infrared spectrum.

-

Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Predicted IR Spectrum

The IR spectrum is interpreted by assigning absorption bands (peaks) to specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 3100-3000 | Medium | Aromatic C-H | Stretch |

| ~ 2975-2850 | Medium-Strong | Aliphatic C-H | Stretch |

| ~ 1700-1680 | Strong, Sharp | Carbamate (C=O) | Stretch |

| ~ 1600, 1480 | Medium | Aromatic C=C/C=N | Stretch |

| ~ 1400-1365 | Medium | Boc group C-H | Bending (Umbrella mode) |

| ~ 1250, 1160 | Strong | C-N and C-O | Stretch |

The most prominent and diagnostic peak in the IR spectrum will be the intense carbonyl (C=O) stretch of the carbamate group, expected around 1690 cm⁻¹.[5] Its presence is a strong indicator of the Boc protecting group.

Integrated Spectroscopic Analysis

While each technique provides valuable information, their combined power lies in integrated analysis. A conclusive structural verification is only achieved when data from all methods are consistent and complementary.

Caption: Integrated approach for structural validation.

-

HRMS confirms the correct elemental composition and molecular weight.

-

IR Spectroscopy confirms the presence of key functional groups, most notably the carbamate C=O.

-

¹³C NMR confirms the correct number and type of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

-

¹H NMR confirms the number of protons in each distinct chemical environment and, through spin-spin coupling, establishes the connectivity between adjacent protons, ultimately verifying the complete molecular architecture.

This multi-faceted approach provides a self-validating system, ensuring the identity and purity of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate with the highest degree of confidence.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Princeton University. [Link]

-

The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

-

Supporting Information. [Link]

-

PubChem. tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate. [Link]

-

PubChemLite. Tert-butyl 5-oxo-1,2,3,4,5,6-hexahydro-2,6-naphthyridine-2-carboxylate. [Link]

-

PubChem. tert-Butyl 6-(1-aminoethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate. [Link]

-

Smith, B. C. The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]

-

National Center for Biotechnology Information. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][6][7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][6][8]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. [Link]

-

National Institute of Standards and Technology. Benzene, tert-butyl-. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

-

ResearchGate. Synthesis and Characterization of BHT-Derived tert-Butyl Dendrons. [Link]

Sources

- 1. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE, CasNo.259809-44-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 4. TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE price,buy TERT-BUTYL 7,8-DIHYDRO-1,6-NAPHTHYRIDINE-6(5H)-CARBOXYLATE - chemicalbook [m.chemicalbook.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. echemi.com [echemi.com]

- 8. tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | 355819-02-2 | Benchchem [benchchem.com]

1H NMR spectrum of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and organic synthesis, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H NMR spectrum of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We will deconstruct the molecule's proton environments, predict the corresponding spectral features—chemical shift, integration, multiplicity, and coupling constants—and provide a robust, field-tested experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation and reaction monitoring.

Introduction: The Structural Significance of a Naphthyridine Core

The 1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Its partially saturated derivative, 7,8-dihydro-1,6-naphthyridine, provides a three-dimensional structure that is often sought in drug design. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to modulate the reactivity of the secondary amine during synthetic campaigns.[3][4]

Verifying the successful synthesis and purity of intermediates like Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is critical. ¹H NMR spectroscopy is the primary tool for this task, as it provides a unique fingerprint of the molecule's proton framework.[3] A thorough understanding of its spectrum is not merely academic; it is essential for confirming regiochemistry, monitoring reaction progress, and ensuring the structural integrity of the final product.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. The structure can be divided into three key regions: the aromatic pyridine ring, the saturated dihydropyridine ring, and the aliphatic tert-butyl protecting group.

Caption: Molecular structure with proton numbering.

The key proton environments are:

-

Aromatic Protons: H-2, H-3, and H-4 on the pyridine ring. Their chemical shifts are influenced by the ring current and the electron-withdrawing effect of the ring nitrogen.[5][6]

-

Aliphatic Protons (Ring): H-5, H-7, and H-8 on the saturated portion of the bicyclic system. Their shifts are determined by their proximity to the nitrogen atoms and the carbamate group.

-

Aliphatic Protons (Protecting Group): The nine equivalent protons (H-12) of the tert-butyl group.

Predicted ¹H NMR Spectral Characteristics

The power of NMR lies in its predictable nature. Based on established principles of chemical environment and spin-spin coupling, we can forecast the key features of the spectrum.[2][7]

Chemical Shift (δ)

-

Aromatic Region (δ 7.0 - 8.5 ppm): The protons on the pyridine ring are significantly deshielded due to the aromatic ring current. The H-2 proton, being alpha to the nitrogen, is expected to be the most downfield signal.[6][8] The H-4 proton will be next, followed by the H-3 proton, which is furthest from the nitrogen.

-

Aliphatic Methylene Region (δ 2.5 - 5.0 ppm):

-

H-5: The two protons at the C-5 position are adjacent to the carbamate nitrogen. The electron-withdrawing nature of the Boc group will shift this signal downfield, likely appearing as a sharp singlet around 4.5-4.8 ppm.

-

H-7 & H-8: These protons form a classic ethyl-like fragment within the ring. H-7, being adjacent to the pyridine ring, will be more deshielded than H-8. We expect two coupled multiplets, likely triplets, in the δ 2.8 - 4.0 ppm range.

-

-

Upfield Aliphatic Region (δ 1.4 - 1.6 ppm):

Integration

The relative area under each signal corresponds directly to the number of protons it represents. For this molecule, the expected integration ratio is: (H-2) : (H-3) : (H-4) : (H-5) : (H-7) : (H-8) : (H-12) = 1 : 1 : 1 : 2 : 2 : 2 : 9

Multiplicity and Coupling Constants (J)

Spin-spin coupling provides connectivity information.

-

H-2, H-3, H-4: These protons will exhibit characteristic ortho and meta couplings. H-2 will be a doublet of doublets (dd) due to coupling with H-3 and H-4. H-3 will also be a dd, coupling to H-2 and H-4. H-4 will be a dd coupling to H-2 and H-3. Typical pyridine coupling constants are ³J (ortho) ≈ 4.5-8.5 Hz and ⁴J (meta) ≈ 1.0-2.5 Hz.[11][12]

-

H-5: With no adjacent protons, this signal should be a singlet.

-

H-7, H-8: These two methylene groups are adjacent. They will split each other into triplets (t), assuming their chemical shifts are sufficiently different. The expected vicinal coupling constant (³J) would be in the range of 5-7 Hz.

-

H-12: The tert-butyl protons have no adjacent protons and will therefore be a sharp singlet.[13]

Data Summary: Predicted ¹H NMR Parameters

The predicted spectral data are summarized in the table below. These values provide a benchmark for evaluating experimental results.

| Proton(s) | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s), J (Hz) |

| H-2 | ~8.3 - 8.5 | 1H | Doublet of Doublets (dd) | ³J₂﹐₃ ≈ 4.5-5.0; ⁴J₂﹐₄ ≈ 1.5-2.0 |

| H-4 | ~7.5 - 7.7 | 1H | Doublet of Doublets (dd) | ³J₄﹐₃ ≈ 7.5-8.0; ⁴J₄﹐₂ ≈ 1.5-2.0 |

| H-3 | ~7.1 - 7.3 | 1H | Doublet of Doublets (dd) | ³J₃﹐₄ ≈ 7.5-8.0; ³J₃﹐₂ ≈ 4.5-5.0 |

| H-5 | ~4.6 - 4.8 | 2H | Singlet (s) | N/A |

| H-7 | ~3.7 - 3.9 | 2H | Triplet (t) | ³J₇﹐₈ ≈ 5.5-6.0 |

| H-8 | ~2.9 - 3.1 | 2H | Triplet (t) | ³J₈﹐₇ ≈ 5.5-6.0 |

| H-12 | ~1.4 - 1.5 | 9H | Singlet (s) | N/A |

| Note: Predicted chemical shifts are based on CDCl₃ as the solvent and can vary slightly based on concentration and solvent choice.[3] |

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is paramount for obtaining reliable and reproducible NMR data. The following steps outline a self-validating system for sample preparation and data acquisition.

Sample Preparation

The quality of the spectrum is directly dependent on the quality of the sample.[1] A poor sample cannot be rectified by instrumental adjustments.

-

Weighing: Accurately weigh 5-10 mg of purified Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.[3][14] Using a sufficient quantity ensures a good signal-to-noise ratio without requiring an excessive number of scans.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and minimal residual signal overlap (δ 7.26 ppm).[1][3] The deuterium signal is essential for the spectrometer's field-frequency lock.

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex the vial. The solution must be perfectly homogeneous.

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14] Cotton wool should be avoided as solvents can leach impurities from it.

-

Labeling: Clearly label the NMR tube with the sample identity.

Caption: Workflow for NMR sample preparation and analysis.

Data Acquisition Parameters

For a standard high-resolution spectrometer (e.g., 400 MHz or higher):

-

Locking and Shimming: Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to optimize homogeneity. This is the most critical step for achieving sharp lines and high resolution.

-

Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

Number of Scans: For a 5-10 mg sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to δ 7.26 ppm.[3]

Conclusion

The ¹H NMR spectrum of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate provides a wealth of structural information that is readily interpretable. The key diagnostic signals are the large singlet for the tert-butyl group in the upfield region, the characteristic coupled aromatic protons in the downfield region, and the distinct aliphatic signals for the dihydropyridine ring. By correlating the predicted chemical shifts, integrations, and coupling patterns with an experimentally acquired spectrum, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate, ensuring confidence in subsequent stages of drug discovery and development.

References

- NMR Sample Preparation. (n.d.). University of Arizona.

- t-Butyl group towers over other 1H resonances. (2008, July 7). ACD/Labs.

- ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. (n.d.). ResearchGate.

- Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.

- NMR Sample Preparation. (n.d.). ETH Zurich.

- 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- Sample preparation. (n.d.). University of Ottawa.

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (2025). BenchChem.

- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. (2025). BenchChem.

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). Molecules.

- Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. (n.d.). Beilstein Journal of Organic Chemistry.

- Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.

- Interpreting ¹H NMR. (n.d.). OpenOChem Learn.

- An In-depth Technical Guide to the ¹H NMR Spectrum of Pyridine-2,6-d2. (2025). BenchChem.

- Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph.

- Proton NMR signals and rings. (2014, October 4). Chemistry Stack Exchange.

- 1H NMR: Structural Elucidation III. (2020, June 24). Chemguides.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mun.ca [mun.ca]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, a key intermediate in contemporary drug discovery. Tailored for researchers, scientists, and professionals in pharmaceutical development, this document elucidates the theoretical principles, practical considerations for data acquisition, and a detailed interpretation of the chemical shifts. By integrating empirical data from analogous structures and foundational NMR theory, this guide serves as an authoritative reference for the structural verification and quality control of this important heterocyclic scaffold.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a "privileged" scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it an attractive framework for the design of potent and selective therapeutic agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N-6 position, yielding tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 259809-44-4), facilitates controlled, regioselective functionalization, rendering it a versatile building block in multi-step syntheses.

Accurate and unambiguous structural characterization is paramount in drug development. ¹³C NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, or "chemical shift," in the spectrum, offering a fingerprint of the molecule's structure. This guide provides a detailed protocol and interpretive framework for the ¹³C NMR analysis of this key synthetic intermediate.

Foundational Principles: Understanding ¹³C Chemical Shifts

The chemical shift (δ) in ¹³C NMR is influenced by the local electronic environment of each carbon nucleus. Key factors include:

-

Hybridization: sp²-hybridized carbons (aromatic, alkenic, carbonyl) are deshielded and resonate at higher chemical shifts (downfield, ~100-220 ppm) compared to sp³-hybridized carbons (aliphatic), which are more shielded and appear upfield (~10-90 ppm).

-

Inductive Effects: Electronegative atoms (e.g., nitrogen, oxygen) withdraw electron density, deshielding adjacent carbons and shifting their signals downfield.

-

Anisotropic Effects: The π-electron systems of aromatic rings and carbonyl groups generate localized magnetic fields that can shield or deshield nearby nuclei, depending on their spatial orientation.

-